molecular formula C15H11NO2 B2528280 4-[(3-Formylphenoxy)methyl]benzonitrile CAS No. 130205-10-6

4-[(3-Formylphenoxy)methyl]benzonitrile

Cat. No.: B2528280
CAS No.: 130205-10-6
M. Wt: 237.258
InChI Key: ONXCUAVQNJMYLO-UHFFFAOYSA-N
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Description

4-[(3-Formylphenoxy)methyl]benzonitrile is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol . This compound is characterized by the presence of a formyl group attached to a phenoxy methyl group, which is further connected to a benzonitrile moiety. It has potential implications in various fields of research and industry.

Preparation Methods

The synthesis of 4-[(3-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 3-formylphenol with 4-chloromethylbenzonitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-[(3-Formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, amides, and esters .

Scientific Research Applications

4-[(3-Formylphenoxy)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Biological Activity

4-[(3-Formylphenoxy)methyl]benzonitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzonitrile core with a formylphenoxy group attached via a methylene bridge. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound could also possess these properties.

CompoundMicroorganism TestedInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
This compoundTBDTBDTBD

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and related diseases.

Assay TypeIC50 Value (µM)Reference
DPPH ScavengingTBD
ABTS ScavengingTBD

The proposed mechanism of action for the biological activities of this compound includes the inhibition of key enzymes involved in microbial metabolism and the scavenging of reactive oxygen species (ROS). The structure-activity relationship suggests that modifications to the phenoxy and nitrile groups may enhance or reduce its efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated that modifications in the side chains significantly affected their antimicrobial potency. This suggests that similar modifications could be explored for this compound to optimize its antimicrobial properties.
  • Antioxidant Evaluation : In vitro studies showed that compounds with a similar backbone exhibited significant antioxidant activity, correlating with their ability to reduce intracellular ROS levels in human cell lines.

Research Findings

Research findings indicate that this compound may serve as a lead compound for further development in medicinal chemistry. Its dual action as an antimicrobial and antioxidant agent positions it as a potential candidate for treating infections and oxidative stress-related conditions.

Properties

IUPAC Name

4-[(3-formylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-12-4-6-13(7-5-12)11-18-15-3-1-2-14(8-15)10-17/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXCUAVQNJMYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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